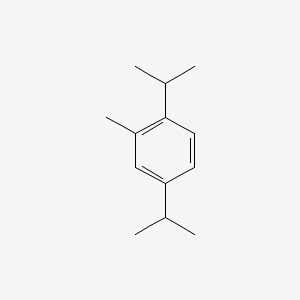

1,4-Diisopropyl-2-methylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-1,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCOIOOGGCKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207224 | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58502-85-5 | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Diisopropyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and potentially biological research areas. This technical guide provides a detailed overview of its chemical and physical properties, available synthesis and analytical methodologies, and a summary of its known safety profile. The information is presented to support researchers and professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 58502-85-5 | [1] |

| Molecular Formula | C₁₃H₂₀ | [1] |

| Molecular Weight | 176.30 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Colorless liquid (presumed based on related compounds) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | |

| Vapor Pressure | Data not available |

Synthesis and Experimental Protocols

General Synthesis Approach: Friedel-Crafts Alkylation

A potential synthetic route for this compound is the Friedel-Crafts alkylation of p-cymene (4-isopropyltoluene) with an isopropylating agent such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

Characterization of this compound would typically involve standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl and methyl groups. The splitting patterns and integration values would be key to confirming the substitution pattern.

-

¹³C NMR: The spectrum would reveal the number of unique carbon environments in the molecule, consistent with its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification.

-

Gas Chromatography (GC): The retention time of the compound on a suitable column (e.g., a non-polar capillary column) can be used for its identification and quantification. The Kovats retention index for this compound on a standard non-polar column is reported to be 1210.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound. The main library GC-MS data for this compound shows a top peak at m/z 161 and the molecular ion peak at m/z 176.[1]

Experimental Workflow: GC-MS Analysis

Caption: A simplified workflow for the analysis of this compound by GC-MS.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the reviewed scientific literature regarding the biological activity of this compound or its involvement in any specific signaling pathways. Further research is required to explore its potential pharmacological or toxicological effects.

Safety and Toxicity

Limited safety and toxicity data are available for this compound. However, information on the related compound, 1,4-diisopropylbenzene, can provide some initial guidance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated laboratory setting.

| Toxicity Data (for 1,4-diisopropylbenzene) | Value | Reference |

| Acute Oral LD50 (Rat) | > 3200 mg/kg | |

| Skin Corrosion/Irritation (Guinea pig) | Irritating to skin | |

| Eye Irritation | Causes eye irritation | |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |

Conclusion

This technical guide provides a summary of the currently available information on this compound. While its fundamental chemical and physical properties are partially documented, there is a significant lack of data regarding its biological activity and detailed experimental protocols for its synthesis and analysis. This presents an opportunity for further research to elucidate the potential applications and biological relevance of this compound, particularly in the context of drug discovery and development. Researchers are encouraged to conduct further studies to fill these knowledge gaps.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-diisopropyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, is a compound of interest in various fields of chemical research and development. Its specific substitution pattern influences its physical properties and chemical reactivity, making a thorough understanding of these characteristics crucial for its application in synthesis and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by experimental data and protocols.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 2-methyl-1,4-di(propan-2-yl)benzene, possesses a unique set of properties stemming from its molecular structure.[1] The presence of two isopropyl groups and a methyl group on the benzene ring impacts its boiling point, melting point, density, and spectroscopic characteristics.

Physical Properties

| Property | This compound (C13H20) | 1,4-diisopropylbenzene (C12H18) |

| Molecular Weight | 176.30 g/mol [1] | 162.27 g/mol [2][3] |

| CAS Number | 58502-85-5[1] | 100-18-5[2][3] |

| Boiling Point | No experimental data available | 210 °C (lit.)[2][3] |

| Melting Point | No experimental data available | -17 °C (lit.)[2][3] |

| Density | No experimental data available | 0.857 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | No experimental data available | n20/D 1.489 (lit.)[2][3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is characteristic of alkyl-substituted benzenes. The electron-donating nature of the alkyl groups activates the aromatic ring towards electrophilic substitution reactions. The positions of substitution are directed by the existing alkyl groups, generally to the ortho and para positions relative to the activating groups. However, steric hindrance from the bulky isopropyl groups can influence the regioselectivity of these reactions.

Common reactions involving this compound and other alkylbenzenes include:

-

Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles, leading to the substitution of a hydrogen atom. Examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The directing effects of the methyl and isopropyl groups will favor substitution at the less sterically hindered available positions on the ring.

-

Oxidation of Alkyl Side Chains: The isopropyl and methyl groups can be oxidized under strong oxidizing conditions to carboxylic acids. The benzylic protons on the isopropyl groups are particularly susceptible to oxidation.

-

Friedel-Crafts Reactions: As a substituted benzene, it can serve as a nucleophile in Friedel-Crafts alkylation and acylation reactions, leading to the introduction of further alkyl or acyl groups onto the aromatic ring.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak and various fragment ions resulting from the cleavage of the alkyl groups.

| Ion | m/z |

| Molecular Ion [M]+ | 176 |

| [M-CH3]+ | 161 |

| [M-C3H7]+ | 133 |

| Base Peak | 161 |

Data sourced from NIST Mass Spectrometry Data Center[1][5]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic C-H Stretch (from methyl and isopropyl groups) |

| ~1600, 1500 | Aromatic C=C Bending |

| ~1465, 1385 | C-H Bending (from alkyl groups) |

| ~880-800 | C-H Out-of-plane Bending (indicative of substitution pattern) |

Characteristic ranges for substituted benzenes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the characterization of this compound.

Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst.

Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place p-cymene and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise with stirring.

-

Alkylation: Add isopropyl chloride dropwise from the dropping funnel to the stirred mixture. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC).

-

Quenching and Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice and water to quench the reaction. Separate the organic layer, wash it with a dilute acid, then with a sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of a purified sample of this compound.

Boiling Point: Determined by simple distillation of the purified liquid. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density: Measured using a pycnometer or a density meter at a controlled temperature. The mass of a known volume of the liquid is determined, and the density is calculated.

Refractive Index: Measured using an Abbe refractometer at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run on a solution of the sample in a deuterated solvent (e.g., CDCl₃). The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: An IR spectrum is obtained from a thin film of the liquid sample between salt plates or using an ATR-FTIR spectrometer. The absorption bands are correlated to the functional groups present in the molecule.

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically via gas chromatography (GC-MS), and ionized. The resulting mass spectrum provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Chemical Reactivity and Potential Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in biological contexts, its chemical reactivity is well-understood within the framework of organic chemistry. The following diagram illustrates a representative electrophilic aromatic substitution reaction.

In the context of drug development, understanding these fundamental reactions is crucial for designing synthetic routes to more complex molecules where the this compound moiety may serve as a scaffold or starting material. Its metabolic fate in biological systems would likely involve oxidation of the alkyl side chains by cytochrome P450 enzymes, a key consideration in drug metabolism studies.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing available quantitative data and outlining standard experimental protocols for its synthesis and characterization. While specific experimental values for some physical properties remain to be definitively determined for this particular isomer, the provided information, in conjunction with data from closely related compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with this and similar substituted aromatic hydrocarbons. The diagrams included illustrate fundamental workflows and reaction mechanisms relevant to the study and application of this compound.

References

Synthesis of 2-Methyl-1,4-Diisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential synthetic routes for 2-methyl-1,4-diisopropylbenzene. While this specific compound is not extensively documented in publicly available literature, its synthesis can be approached through established organic chemistry principles, primarily Friedel-Crafts alkylation reactions. This document outlines two primary plausible synthetic pathways, complete with detailed, constructed experimental protocols and expected quantitative data based on analogous reactions.

Introduction

2-Methyl-1,4-diisopropylbenzene, also known as 2,5-diisopropyltoluene, is an aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Its synthesis primarily relies on the principles of electrophilic aromatic substitution, where an aromatic ring is alkylated in the presence of a catalyst. The two most logical synthetic strategies involve either the isopropylation of p-cymene or the methylation of 1,4-diisopropylbenzene.

Synthetic Pathways

Two principal synthetic routes are proposed for the synthesis of 2-methyl-1,4-diisopropylbenzene:

-

Route A: Isopropylation of p-Cymene. This pathway involves the introduction of a second isopropyl group onto the p-cymene (4-isopropyltoluene) molecule. The directing effects of the existing methyl and isopropyl groups will influence the isomeric distribution of the product.

-

Route B: Methylation of 1,4-Diisopropylbenzene. This route entails the introduction of a methyl group onto the 1,4-diisopropylbenzene ring. The directing influence of the two isopropyl groups will determine the position of methylation.

The selection of the appropriate pathway and reaction conditions is crucial for maximizing the yield and selectivity of the desired 2-methyl-1,4-diisopropylbenzene isomer.

Route A: Isopropylation of p-Cymene

This synthetic approach utilizes the readily available starting material, p-cymene, and introduces a second isopropyl group via a Friedel-Crafts alkylation reaction. The reaction can be catalyzed by various Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites.

Experimental Protocol: Isopropylation of p-Cymene with Isopropyl Alcohol and AlCl₃

Objective: To synthesize 2-methyl-1,4-diisopropylbenzene by the isopropylation of p-cymene.

Materials:

-

p-Cymene (4-isopropyltoluene)

-

Isopropyl alcohol

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Cracked ice

Procedure:

-

A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

-

The flask is charged with anhydrous aluminum chloride (e.g., 0.5 moles) and anhydrous diethyl ether (100 mL) under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

A solution of p-cymene (e.g., 1.0 mole) and isopropyl alcohol (e.g., 1.2 moles) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 4-6 hours.

-

The reaction mixture is cooled in an ice bath and cautiously poured onto a mixture of cracked ice and concentrated hydrochloric acid (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed sequentially with water, 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to isolate the 2-methyl-1,4-diisopropylbenzene isomer.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the isopropylation of toluene, which can be extrapolated to the isopropylation of p-cymene. The actual yields and isomer distribution for the synthesis of 2-methyl-1,4-diisopropylbenzene may vary.

| Parameter | Value | Reference |

| Catalyst | Mordenite (HM-3, Si/Al ratio = 44.9) | [1] |

| Alkylating Agent | Isopropyl alcohol | [1] |

| Temperature | 473 K | [1] |

| Toluene Conversion | ~21 wt% | [1] |

| Total Cymene Selectivity | ~96 wt% | [1] |

| p-Cymene Selectivity | ~38 wt% | [1] |

| m-Cymene Selectivity | ~62 wt% | [1] |

| Diisopropyl Toluene Formation | Present, but not quantified | [1] |

Note: The data above is for the isopropylation of toluene to cymenes. The second isopropylation of p-cymene would likely result in a mixture of diisopropyltoluene isomers, including the target 2-methyl-1,4-diisopropylbenzene.

Reaction Pathway Diagram

Caption: Isopropylation of p-Cymene via Friedel-Crafts Alkylation.

Route B: Methylation of 1,4-Diisopropylbenzene

This alternative synthetic route involves the methylation of 1,4-diisopropylbenzene. The two isopropyl groups on the benzene ring will direct the incoming methyl group to the ortho positions, leading to the formation of 2-methyl-1,4-diisopropylbenzene as one of the products.

Experimental Protocol: Methylation of 1,4-Diisopropylbenzene with Methyl Chloride and AlCl₃

Objective: To synthesize 2-methyl-1,4-diisopropylbenzene by the methylation of 1,4-diisopropylbenzene.

Materials:

-

1,4-Diisopropylbenzene

-

Methyl chloride (gas or condensed liquid)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (or other suitable solvent)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Cracked ice

Procedure:

-

A 500 mL three-necked round-bottom flask is fitted with a stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser connected to a calcium chloride drying tube.

-

The flask is charged with anhydrous aluminum chloride (e.g., 0.6 moles) and anhydrous carbon disulfide (150 mL). The mixture is cooled in an ice-salt bath.

-

1,4-Diisopropylbenzene (e.g., 1.0 mole) is added to the flask.

-

Methyl chloride gas is bubbled through the stirred mixture at a steady rate. The temperature should be maintained between 0°C and 5°C. The addition is continued until the theoretical amount of methyl chloride has been absorbed.

-

After the addition of methyl chloride, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The reaction mixture is then carefully poured onto a mixture of cracked ice and concentrated hydrochloric acid (100 mL).

-

The carbon disulfide layer is separated, and the aqueous layer is extracted with carbon disulfide (2 x 50 mL).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and again with water.

-

The organic solution is dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

-

The residue is fractionally distilled under reduced pressure to separate the 2-methyl-1,4-diisopropylbenzene from unreacted starting material and other isomers.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Reaction Type | Transalkylation | [2] |

| Reactants | 2,5-dichloro-4-isopropyltoluene and Toluene | [2] |

| Catalyst | Anhydrous aluminum chloride | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 5 hours | [2] |

| Toluene to Substrate Ratio | ~10-20 times by volume | [2] |

| Yield | Quantitative (for the specific transalkylation) | [2] |

Note: This data is for a transalkylation reaction, which proceeds via a similar Friedel-Crafts mechanism. The yield and selectivity for the methylation of 1,4-diisopropylbenzene will depend on the specific conditions and may result in a mixture of methylated isomers.

Reaction Pathway Diagram

Caption: Methylation of 1,4-Diisopropylbenzene via Friedel-Crafts Alkylation.

Conclusion

The synthesis of 2-methyl-1,4-diisopropylbenzene can be effectively approached through two primary Friedel-Crafts alkylation strategies: the isopropylation of p-cymene and the methylation of 1,4-diisopropylbenzene. Both methods are expected to produce a mixture of isomers, necessitating efficient purification techniques such as fractional distillation to isolate the desired product. The choice of catalyst, reaction temperature, and reactant ratios are critical parameters that must be optimized to achieve the desired yield and selectivity. The experimental protocols provided herein serve as a comprehensive starting point for researchers and scientists in the development of synthetic routes to this and related polyalkylated aromatic compounds. Further research into shape-selective catalysts, such as specific zeolites, may offer pathways to improved isomeric selectivity.

References

An In-depth Technical Guide to Research on 1,4-Diisopropyl-2-methylbenzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and biological research fields. Its structural similarity to naturally occurring and industrially significant isomers like p-cymene suggests potential biological activities worth exploring. This technical guide provides a comprehensive overview of the existing research, focusing on the chemical properties, synthesis, and known biological activities of this compound and its related isomers. Due to the limited direct research on this compound, this guide also includes data on closely related cymene and diisopropylbenzene isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols are provided to facilitate further investigation into its biological effects.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its isomers is fundamental for any experimental design. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 176.30 g/mol | --INVALID-LINK-- |

| CAS Number | 58502-85-5 | --INVALID-LINK-- |

| IUPAC Name | 2-methyl-1,4-di(propan-2-yl)benzene | --INVALID-LINK-- |

| XLogP3 | 4.5 | --INVALID-LINK-- |

| Kovats Retention Index (Standard non-polar) | 1210 | --INVALID-LINK-- |

Table 2: Comparative Physicochemical Properties of Cymene Isomers

| Property | o-Cymene | m-Cymene | p-Cymene |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol | 134.22 g/mol | 134.22 g/mol |

| CAS Number | 527-84-4 | 535-77-3 | 99-87-6 |

| Boiling Point | 178 °C | 175-176 °C | 177 °C |

| Density | 0.8766 g/cm³ at 20 °C | 0.86 g/cm³ at 20 °C | 0.857 g/cm³ at 20 °C |

| log Kow | 4.26 | 3.8 | 4.1 |

Synthesis and Manufacturing

The synthesis of diisopropylbenzene isomers typically involves the alkylation of benzene or cumene with propylene in the presence of a catalyst, followed by fractionation. While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from patent literature describing the synthesis of diisopropylbenzenes.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted aromatic compound like this compound.

Biological Activity and Toxicology

Direct research on the biological activities of this compound is limited. However, extensive research on its isomers, particularly p-cymene, provides valuable insights into potential areas of investigation. p-Cymene is a well-documented monoterpene found in numerous essential oils and exhibits a range of biological effects.

Table 3: Summary of Reported Biological Activities of p-Cymene

| Activity | Description |

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Antioxidant | Demonstrates free radical scavenging capabilities. |

| Anti-inflammatory | Shows potential in reducing inflammation in various models. |

| Analgesic | Has been reported to have pain-relieving effects. |

| Anxiolytic | May possess anxiety-reducing properties. |

Toxicology of Cymene Isomers

The toxicological profiles of cymene isomers are important for assessing their safety. The following table summarizes available toxicity data.

Table 4: Acute Toxicity Data for Cymene Isomers

| Isomer | LD₅₀ (Oral, Rat) | Dermal Irritation | Eye Irritation |

| o-Cymene | 3,700 mg/kg | Irritant | Irritant |

| m-Cymene | 4,750 mg/kg | Irritant | Irritant |

| p-Cymene | 4,750 mg/kg | Irritant | Irritant |

Experimental Protocols

To facilitate further research into the biological effects of this compound, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This protocol can be adapted to screen the compound against various cell lines.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

-

Target cell line (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS, sterile)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to approximately 80% confluency.

-

Trypsinize and collect the cells, then perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 100 mM).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and untreated cells (negative control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

-

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, bacteria, and fungi.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies will be needed to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications affect its biological activity.

This guide provides a foundational resource for researchers interested in exploring the potential of this compound. By leveraging the knowledge of its isomers and employing robust experimental protocols, the scientific community can begin to uncover the biological significance of this compound.

Solubility of 1,4-Diisopropyl-2-methylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-diisopropyl-2-methylbenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information derived from the behavior of structurally similar aromatic hydrocarbons. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a nonpolar compound in organic solvents is provided, which can be adapted for this compound.

Qualitative Solubility Profile

This compound, an alkyl-substituted aromatic hydrocarbon, is expected to exhibit solubility behavior governed by the "like dissolves like" principle. Its nonpolar nature, attributed to the benzene ring and the alkyl substituents, dictates its high affinity for nonpolar organic solvents and poor solubility in polar solvents such as water.

Based on the reported solubility of the closely related compound 1,4-diisopropylbenzene, the anticipated solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the presence of impurities.

Table 1: Qualitative Solubility of Structurally Similar Aromatic Hydrocarbons in Various Organic Solvents

| Solvent | Chemical Class | Anticipated Solubility of this compound |

| Acetone | Ketone | Soluble / Miscible[1][2] |

| Benzene | Aromatic Hydrocarbon | Soluble / Miscible[1][2] |

| Chloroform | Halogenated Alkane | Sparingly Soluble[3] |

| Diethyl Ether | Ether | Soluble / Miscible[1][2] |

| Ethanol | Alcohol | Soluble / Miscible[1][2] |

| Hexane | Aliphatic Hydrocarbon | Soluble / Miscible |

| Methanol | Alcohol | Slightly Soluble[3] |

| Toluene | Aromatic Hydrocarbon | Soluble / Miscible |

Note: The solubility data presented is for 1,4-diisopropylbenzene and is used as a proxy for this compound due to the lack of specific data for the latter.

Experimental Protocol for Solubility Determination: Static Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound, such as this compound (which is a liquid at room temperature but can be treated as a solute), in an organic solvent using the static equilibrium or "shake-flask" method. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvent: Selected organic solvent (analytical grade or higher)

-

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph (GC), or high-performance liquid chromatograph (HPLC))

-

Procedure

-

Preparation of Solvent-Solute Mixtures:

-

Accurately weigh an excess amount of this compound and transfer it to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the solute and solvent. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is critical not to disturb the undissolved solid.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID for volatile compounds) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the static equilibrium method for determining the solubility of this compound in an organic solvent.

References

Navigating Electrophilic Substitution on 1,4-Diisopropyl-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 1,4-diisopropyl-2-methylbenzene in electrophilic aromatic substitution reactions. Understanding the interplay of electronic effects and steric hindrance in this polysubstituted aromatic compound is crucial for predicting reaction outcomes and designing synthetic pathways in medicinal chemistry and materials science. This document outlines the directing effects of the alkyl substituents, predicts product distributions for key electrophilic substitution reactions, and provides representative experimental protocols.

Core Principles: Electronic Effects and Steric Hindrance

The reactivity of this compound is governed by the electronic and steric properties of its three alkyl substituents: two isopropyl groups and one methyl group. In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich benzene ring.

Electronic Effects: Alkyl groups, such as methyl and isopropyl, are electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[1][2] This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself.[3][4] Consequently, these groups are known as "activating" groups.[3][5]

Directing Effects: Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.[1][3] This is because the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction is most stabilized by resonance when the electrophile adds to these positions.[4][5]

In this compound, the directing effects of the three alkyl groups must be considered collectively:

-

The methyl group at C2 directs to positions C1, C3, and C5.

-

The isopropyl group at C1 directs to positions C2 and C6.

-

The isopropyl group at C4 directs to positions C3 and C5.

The positions on the ring are therefore activated to different extents. The positions C3 and C5 are "reinforced" by the directing effects of both the C2-methyl group and the C4-isopropyl group, making them the most electronically favorable sites for substitution.[6] Position C6 is activated by the C1-isopropyl group.

Steric Hindrance: The bulky nature of the isopropyl groups introduces significant steric hindrance.[6] Electrophilic attack at positions adjacent to an isopropyl group is sterically hindered, which can influence the final product distribution.[6][7] In this compound, attack at position C3 (ortho to both a methyl and an isopropyl group) and C5 (ortho to an isopropyl group) will be subject to steric effects. Attack at position C6 is ortho to one isopropyl group.

Predicting Reactivity in Electrophilic Substitution Reactions

The interplay between the activating electronic effects and the countervailing steric hindrance determines the regioselectivity of electrophilic substitution reactions on this compound. The primary sites of substitution are predicted to be C3, C5, and C6. Due to the combined electronic activation, C3 and C5 are strongly favored. However, the steric bulk of the adjacent isopropyl groups may lead to a mixture of products, with substitution also occurring at the less hindered, but still activated, C6 position.

Nitration

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of concentrated nitric acid and concentrated sulfuric acid.[8][9] The active electrophile is the nitronium ion (NO2+).[10]

Predicted Products:

-

Major Products: 1,4-Diisopropyl-2-methyl-5-nitrobenzene and 1,4-Diisopropyl-2-methyl-3-nitrobenzene.

-

Minor Product: 1,4-Diisopropyl-2-methyl-6-nitrobenzene.

The distribution between the 3- and 5-nitro isomers will depend on the specific reaction conditions, with lower temperatures potentially favoring the less sterically hindered product.

Halogenation

Halogenation, such as bromination or chlorination, is achieved by treating the aromatic compound with a halogen (Br2 or Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.[11]

Predicted Products:

-

Major Products: 5-Bromo-1,4-diisopropyl-2-methylbenzene and 3-Bromo-1,4-diisopropyl-2-methylbenzene.

-

Minor Product: 6-Bromo-1,4-diisopropyl-2-methylbenzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) using fuming sulfuric acid (H2SO4 containing dissolved SO3).[12][13][14] This reaction is often reversible.[13]

Predicted Products:

-

Major Products: this compound-5-sulfonic acid and this compound-3-sulfonic acid.

-

Minor Product: this compound-6-sulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst.[15][16][17] This reaction is generally less susceptible to steric hindrance than alkylation and does not undergo rearrangements.

Predicted Products:

-

Major Product: Given the steric bulk, acylation is most likely to occur at the most accessible electronically activated position. The major product is expected to be the result of substitution at C5.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst.[17][18] This reaction is prone to carbocation rearrangements and polyalkylation, making it less synthetically useful for this substrate which is already heavily alkylated.

Quantitative Data Summary

| Reaction | Electrophile | Reagents & Conditions | Predicted Major Products | Predicted Minor Products |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 1,4-Diisopropyl-2-methyl-5-nitrobenzene, 1,4-Diisopropyl-2-methyl-3-nitrobenzene | 1,4-Diisopropyl-2-methyl-6-nitrobenzene |

| Bromination | Br⁺ | Br₂, FeBr₃, dark, 25 °C | 5-Bromo-1,4-diisopropyl-2-methylbenzene, 3-Bromo-1,4-diisopropyl-2-methylbenzene | 6-Bromo-1,4-diisopropyl-2-methylbenzene |

| Sulfonation | SO₃ | Fuming H₂SO₄, 25 °C | This compound-5-sulfonic acid, this compound-3-sulfonic acid | This compound-6-sulfonic acid |

| Acylation | RCO⁺ | CH₃COCl, AlCl₃, 0-25 °C | 1-(3,6-Diisopropyl-2-methylphenyl)ethanone (Substitution at C5) | Substitution at C3 and C6 |

Detailed Experimental Protocols

The following are representative experimental protocols for the electrophilic substitution of this compound. Note: These are generalized procedures and should be adapted and optimized for specific laboratory conditions and safety protocols.

Protocol for Nitration

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

-

Reaction: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add the pre-cooled nitrating mixture dropwise while maintaining the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the products using NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Protocol for Bromination

-

Setup: In a round-bottom flask equipped with a dropping funnel and a gas trap (to capture HBr), dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with a dilute solution of sodium thiosulfate to remove excess bromine.

-

Purification and Characterization: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the product by distillation under reduced pressure or column chromatography and characterize as described above.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Directing effects on this compound.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. organic chemistry - Order of electrophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

Isomers of diisopropyl-methylbenzene and their properties

An In-depth Technical Guide on the Isomers of Diisopropyl-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the isomers of diisopropyl-methylbenzene, focusing on their chemical structures, physicochemical properties, and relevant experimental methodologies. The content is structured to serve as a practical reference for professionals in the fields of chemical research and pharmaceutical development.

Isomers of Diisopropyl-methylbenzene

Diisopropyl-methylbenzene (C₁₃H₂₀) exists as six distinct positional isomers, differentiated by the arrangement of one methyl and two isopropyl groups on the benzene ring. The structural variations among these isomers lead to differences in their physical and chemical properties.

The six isomers are:

-

1,2-Diisopropyl-3-methylbenzene

-

1,2-Diisopropyl-4-methylbenzene

-

1,3-Diisopropyl-2-methylbenzene

-

1,3-Diisopropyl-5-methylbenzene

-

1,4-Diisopropyl-2-methylbenzene

-

2,4-Diisopropyl-1-methylbenzene

Physicochemical Properties

The following table summarizes the key quantitative data for the known isomers of diisopropyl-methylbenzene. Data for some isomers are limited in publicly available literature.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| This compound | 58502-85-5 | C₁₃H₂₀ | 176.30[1][2] | Not Available | Not Available |

| 2,4-Diisopropyl-1-methylbenzene | 1460-98-6 | C₁₃H₂₀ | 176.30[3] | Not Available | Not Available |

| 1,3-Diisopropyl-5-methylbenzene | 3055-14-9 | C₁₃H₂₀ | 176.30[4][5] | Not Available | Not Available |

| 1,2-Diisopropyl-3-methylbenzene | Not Available | C₁₃H₂₀ | 176.30 | Not Available | Not Available |

| 1,2-Diisopropyl-4-methylbenzene | Not Available | C₁₃H₂₀ | 176.30 | Not Available | Not Available |

| 1,3-Diisopropyl-2-methylbenzene | Not Available | C₁₃H₂₀ | 176.30 | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of diisopropyl-methylbenzene isomers are crucial for research and development. Below are representative protocols.

Synthesis via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of diisopropyl-methylbenzene isomers by the alkylation of toluene with isopropyl alcohol.

Objective: To synthesize a mixture of diisopropyl-methylbenzene isomers.

Materials:

-

Toluene (C₇H₈)

-

Isopropyl alcohol (C₃H₈O)

-

Anhydrous Aluminum chloride (AlCl₃) - Catalyst

-

Dichloromethane (CH₂Cl₂) - Solvent

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) - Drying agent

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

Catalyst Suspension: Add anhydrous AlCl₃ to dichloromethane in the flask and cool the mixture in an ice bath to 0-5 °C.

-

Reactant Addition: Prepare a mixture of toluene and isopropyl alcohol in the dropping funnel. Add this mixture dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to separate the isomeric products.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the separation and identification of diisopropyl-methylbenzene isomers.

Objective: To separate and identify the isomers in a synthesized mixture.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column: Phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

-

Sample Preparation: Dilute the sample mixture (1 µL) in a suitable solvent like hexane or dichloromethane (1 mL).

-

GC Conditions:

-

Injector Port Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the individual isomers by comparing their retention times and the fragmentation patterns in their mass spectra with those of known standards or reference libraries. The similarities in mass spectra can make differentiation challenging, sometimes requiring analysis of retention indices on different polarity columns for confirmation.[6][7]

Mandatory Visualization

Caption: Logical relationship of diisopropyl-methylbenzene isomers.

Caption: Experimental workflow for Friedel-Crafts synthesis.

References

- 1. This compound | C13H20 | CID 143557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Methyl-2,4-diisopropylbenzene | C13H20 | CID 518976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. vurup.sk [vurup.sk]

- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 1,4-Diisopropyl-2-methylbenzene in Organic Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diisopropyl-2-methylbenzene, a substituted aromatic hydrocarbon, serves as a versatile starting material and intermediate in organic synthesis. Its unique substitution pattern, featuring two isopropyl groups and a methyl group on a benzene ring, offers steric hindrance and electronic effects that can be strategically exploited in various chemical transformations. This document provides a detailed overview of its applications, complete with experimental protocols and quantitative data, to guide researchers in leveraging this compound for the synthesis of novel molecules with potential applications in pharmaceuticals and material science.

Introduction

This compound, also known as 2-methyl-1,4-di(propan-2-yl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₃H₂₀.[1] Its structure consists of a benzene ring substituted with two isopropyl groups at positions 1 and 4, and a methyl group at position 2. This substitution imparts specific chemical properties, including relative nonpolarity and solubility in organic solvents like hexane and toluene.[2] While not as commonly employed as some other aromatic building blocks, this compound offers unique synthetic possibilities due to the combined steric and electronic influences of its alkyl substituents. This note explores its key applications, focusing on its role as a precursor for more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀ | [1] |

| Molecular Weight | 176.30 g/mol | [1] |

| IUPAC Name | 2-methyl-1,4-di(propan-2-yl)benzene | [1] |

| CAS Number | 58502-85-5 | [1] |

| Appearance | Liquid | |

| Solubility | Soluble in alcohol, ether, acetone, and benzene; Insoluble in water. | [3] |

Key Synthetic Applications

The primary synthetic utility of this compound lies in its transformation into more functionalized aromatic compounds. The isopropyl and methyl groups can be selectively oxidized or otherwise modified to introduce a variety of functional groups, paving the way for the synthesis of complex target molecules.

Oxidation to 2-Methyl-1,4-benzenedicarboxaldehyde

A significant application of this compound is its oxidation to produce 2-methyl-1,4-benzenedicarboxaldehyde. This dialdehyde is a valuable building block in the synthesis of various heterocyclic compounds and polymers. The oxidation typically targets the isopropyl groups, which are more susceptible to oxidation than the methyl group under specific conditions.

Reaction Scheme:

Caption: Oxidation of this compound.

Experimental Protocol: Chromic Acid Oxidation of 2-Methylnaphthalene (Analogous Procedure)

Materials:

-

2-Methylnaphthalene (as a model substrate)

-

Chromic acid solution

-

Toluene

-

Sodium sulfate

Procedure:

-

The 2-methylnaphthalene is finely dispersed in an aqueous solution of chromic acid.

-

The reaction mixture is maintained at a temperature between 40 to 70°C.[4] For the oxidation of this compound, the temperature may need to be optimized.

-

The reaction is allowed to proceed for several hours. In the model reaction, the total reaction time was 5 hours, with chromic acid being added portion-wise.[4]

-

Upon completion, the reaction mixture is extracted with an organic solvent such as toluene at 50-60°C.[4]

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography.

Expected Outcome and Quantitative Data (for the model reaction):

| Product | Yield | Purity |

| 2-Methyl-1,4-naphthoquinone | 65% | 99% (by GC) |

It is crucial to note that this is an analogous procedure and the reaction conditions, yield, and purity will likely differ for the oxidation of this compound and require specific optimization.

Potential Applications in Drug Development and Material Science

The derivatives of this compound hold potential in various fields:

-

Drug Development: The core aromatic structure can be functionalized to create scaffolds for new pharmaceutical agents. The strategic placement of functional groups can influence the molecule's interaction with biological targets.

-

Material Science: The di-functionalized derivatives, such as the dialdehyde, can serve as monomers for the synthesis of novel polymers with specific thermal and mechanical properties. There is limited research suggesting its potential use in self-assembling materials.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of a derivative from this compound.

Caption: General experimental workflow.

Conclusion

This compound represents a valuable, yet perhaps underutilized, starting material in organic synthesis. Its unique substitution pattern allows for the synthesis of specifically functionalized aromatic compounds that can serve as key intermediates in the development of new drugs and materials. The protocols and data presented herein, though in part based on analogous transformations, provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. Further research into the selective functionalization of its alkyl groups is warranted to fully unlock its synthetic utility.

References

- 1. This compound | C13H20 | CID 143557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. EP0031573B1 - Process for the preparation of 2-methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 5. Buy this compound | 58502-85-5 [smolecule.com]

Application Notes and Protocols for 1,4-Diisopropyl-2-methylbenzene as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,4-diisopropyl-2-methylbenzene as a high-boiling point solvent in organic synthesis and drug development. Its inert nature and high boiling point make it a suitable medium for reactions requiring elevated temperatures.

Overview and Physicochemical Properties

This compound is an aromatic hydrocarbon with a high boiling point, rendering it an excellent solvent for chemical reactions that necessitate temperatures exceeding those achievable with common solvents like toluene or xylene.[1] Its non-polar nature allows for the effective dissolution of a wide range of non-polar organic compounds.[2] High-boiling point aromatic solvents are particularly useful for promoting the uniform dispersion of reactants, accelerating reaction rates, and enabling precise temperature control, thereby minimizing side reactions.[1]

Table 1: Physicochemical Properties of this compound and Related Solvents

| Property | This compound | 1,4-Diisopropylbenzene | Toluene | Xylene (mixed isomers) |

| Molecular Formula | C₁₃H₂₀[3] | C₁₂H₁₈[4] | C₇H₈ | C₈H₁₀ |

| Molecular Weight ( g/mol ) | 176.30[3] | 162.27[4] | 92.14 | 106.16 |

| Boiling Point (°C) | ~235 (estimated) | 210[5] | 110.6 | 138-144 |

| Melting Point (°C) | N/A | -17[5] | -95 | -47.4 to -25 |

| Density (g/mL at 25°C) | ~0.86 (estimated) | 0.857[5] | 0.867 | ~0.86 |

| Solubility in Water | Insoluble[6] | Insoluble[7] | Insoluble | Insoluble |

| General Solubility | Soluble in common organic solvents[6] | Soluble in alcohol, ether, acetone, benzene[7] | Miscible with most organic solvents | Miscible with most organic solvents |

Note: Experimental data for this compound is limited. The boiling point and density are estimated based on its structure and comparison with similar compounds.

Applications in Organic Synthesis

The high boiling point and chemical inertness of this compound make it a valuable solvent for a variety of organic transformations that require elevated temperatures.

High-Temperature Nucleophilic Aromatic Substitution (SNAAr) Reactions

SNAAr reactions often require high temperatures to proceed at a reasonable rate, especially with deactivated aromatic substrates. The use of a high-boiling point solvent like this compound can be advantageous.

Friedel-Crafts and Related Reactions

While Friedel-Crafts reactions are often catalyzed by Lewis acids at lower temperatures, certain variations or less reactive substrates may benefit from higher reaction temperatures to improve conversion rates.[8][9] The use of a high-boiling solvent can facilitate these reactions.[8]

Reactions Involving Dehydration

Reactions that generate water as a byproduct, such as certain condensations or cyclizations, can be driven to completion by removing the water as it is formed. A high-boiling point solvent allows for the use of a Dean-Stark apparatus to azeotropically remove water.[10]

Experimental Protocols

The following are general protocols that can be adapted for use with this compound as the solvent. Researchers should optimize the specific reaction conditions for their substrates.

General Protocol for a High-Temperature Reaction

This protocol provides a general workflow for conducting a reaction at elevated temperatures using this compound.

Caption: General workflow for a high-temperature reaction.

Methodology:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the starting materials (e.g., aryl halide and nucleophile for an SNAAr reaction).

-

Add a sufficient volume of this compound to dissolve or suspend the reactants.

-

Begin stirring and gently flush the system with nitrogen.

-

Heat the reaction mixture to the desired temperature using a suitable heating mantle and temperature controller. The high boiling point of the solvent allows for temperatures in the range of 180-230 °C.

-

Maintain the reaction at this temperature and monitor its progress by taking aliquots and analyzing them by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure. Due to its high boiling point, a high-vacuum pump may be necessary for efficient removal.

-

The resulting crude product can then be purified by standard laboratory techniques such as column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The choice of a high-boiling point solvent is dictated by the thermodynamic and kinetic requirements of a chemical reaction.

References

- 1. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C13H20 | CID 143557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Diisopropylbenzene 97 100-18-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Leveraging 1,4-Diisopropyl-2-methylbenzene for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,4-diisopropyl-2-methylbenzene as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The following sections detail synthetic protocols, present key data in a structured format, and illustrate the strategic workflow for developing new chemical entities.

Introduction

This compound, a readily available aromatic hydrocarbon, presents a unique scaffold for the development of novel small molecules. Its substituted benzene ring offers multiple points for chemical modification, allowing for the creation of diverse compound libraries for biological screening. The presence of isopropyl and methyl groups influences the regioselectivity of electrophilic aromatic substitution reactions and provides opportunities for further functionalization. This document outlines a strategic approach to derivatize this starting material, focusing on the introduction of key functional groups to access a wider chemical space for drug discovery.

Synthesis of Key Intermediates

A critical step in unlocking the potential of this compound is the introduction of functional groups that can serve as handles for further chemical transformations. Nitration of the aromatic ring is a primary and effective strategy to introduce a versatile nitro group, which can be readily converted into an amino group, a common pharmacophore in many drug molecules.

Experimental Protocol 1: Nitration of this compound

This protocol describes the synthesis of 3-nitro-1,4-diisopropyl-2-methylbenzene. The reaction conditions are adapted from standard procedures for the nitration of substituted benzenes.

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid.

-

To the cooled sulfuric acid, add 10 g (0.057 mol) of this compound dropwise while maintaining the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of this compound in sulfuric acid over a period of 30 minutes, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-nitro-1,4-diisopropyl-2-methylbenzene.

Illustrative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | 3-Nitro-1,4-diisopropyl-2-methylbenzene |

| Appearance | Yellow oil |

| Yield | 85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (s, 1H), 7.15 (s, 1H), 3.20 (sept, J = 6.8 Hz, 1H), 2.95 (sept, J = 6.8 Hz, 1H), 2.40 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H), 1.20 (d, J = 6.8 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.5, 147.2, 135.8, 132.1, 125.4, 124.8, 34.2, 28.9, 23.8, 23.5, 16.2 |

| Mass Spec (EI) | m/z 221 (M⁺) |

Experimental Protocol 2: Reduction of 3-Nitro-1,4-diisopropyl-2-methylbenzene

This protocol details the conversion of the nitro-intermediate to the corresponding aniline derivative, a crucial building block for many pharmaceuticals.

Materials:

-

3-Nitro-1,4-diisopropyl-2-methylbenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol

-

Sodium Hydroxide (10 M)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 5 g (0.023 mol) of 3-nitro-1,4-diisopropyl-2-methylbenzene in 100 mL of ethanol.

-

To this solution, add 25 g (0.11 mol) of tin(II) chloride dihydrate.

-

Heat the mixture to reflux and then add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.

-

Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by adding 10 M sodium hydroxide solution until the pH is approximately 10-12. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain 3-amino-1,4-diisopropyl-2-methylbenzene.

-

The product can be further purified by vacuum distillation or column chromatography.

Illustrative Data:

| Parameter | Value |

| Starting Material | 3-Nitro-1,4-diisopropyl-2-methylbenzene |

| Product | 3-Amino-1,4-diisopropyl-2-methylbenzene |

| Appearance | Pale yellow oil |

| Yield | 92% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (s, 1H), 6.60 (s, 1H), 3.60 (br s, 2H), 3.10 (sept, J = 6.8 Hz, 1H), 2.85 (sept, J = 6.8 Hz, 1H), 2.20 (s, 3H), 1.20 (d, J = 6.8 Hz, 6H), 1.15 (d, J = 6.8 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 142.8, 134.5, 122.7, 118.9, 115.3, 33.9, 28.5, 24.1, 23.9, 15.8 |

| Mass Spec (ESI) | m/z 192 (M+H)⁺ |

Synthetic Strategy and Workflow

The following diagram illustrates the logical workflow from the starting material to a key aniline intermediate, which can then be used in various downstream applications for the synthesis of novel compounds.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Aniline derivatives are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The 3-amino-1,4-diisopropyl-2-methylbenzene intermediate can be further elaborated to generate potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammation. For instance, the amino group can be acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to explore the structure-activity relationship (SAR) around the core scaffold.

The following diagram depicts a hypothetical signaling pathway that could be targeted by novel compounds derived from this starting material. For example, by designing molecules that bind to the ATP-binding pocket of a specific kinase, its downstream signaling can be inhibited.

Conclusion

This compound serves as an excellent and cost-effective starting material for the generation of diverse and novel chemical entities. The straightforward functionalization to key intermediates, such as the corresponding aniline derivative, opens up a multitude of possibilities for the synthesis of compounds with potential therapeutic value. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore this chemical space in their drug discovery and development endeavors. Further derivatization of the presented intermediates is encouraged to build extensive libraries for high-throughput screening and lead optimization.